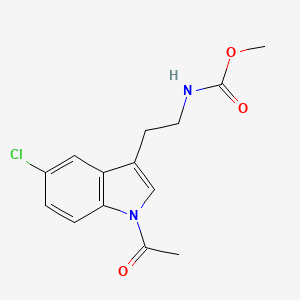

Methyl (2-(1-acetyl-5-chloro-1H-indol-3-yl)ethyl)carbamate

CAS No.: 88368-95-0

Cat. No.: VC15900038

Molecular Formula: C14H15ClN2O3

Molecular Weight: 294.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88368-95-0 |

|---|---|

| Molecular Formula | C14H15ClN2O3 |

| Molecular Weight | 294.73 g/mol |

| IUPAC Name | methyl N-[2-(1-acetyl-5-chloroindol-3-yl)ethyl]carbamate |

| Standard InChI | InChI=1S/C14H15ClN2O3/c1-9(18)17-8-10(5-6-16-14(19)20-2)12-7-11(15)3-4-13(12)17/h3-4,7-8H,5-6H2,1-2H3,(H,16,19) |

| Standard InChI Key | KSYQXIWFVLSJQF-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)N1C=C(C2=C1C=CC(=C2)Cl)CCNC(=O)OC |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a 1H-indole scaffold substituted at the 3-position with a 2-(methylcarbamate)ethyl group and at the 1-position with an acetyl moiety. The 5-position is further modified with a chlorine atom, enhancing its electronic and steric properties . X-ray crystallographic data for analogous indole derivatives (e.g., N-acetyl-5-bromo-4-chloro-3-indoxyl glycosides) reveal planar indole rings with slight distortions due to bulky substituents . Key bond lengths and angles align with typical indole derivatives, as confirmed by comparative analyses .

Table 1: Key Molecular Properties

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically begins with 5-chloroindole derivatives. A patented method involves:

-

Protection of Indole Nitrogen: Acetylation of the indole’s 1-position using acetic anhydride under basic conditions.

-

Ethyl Side Chain Introduction: Friedel-Crafts alkylation or Mitsunobu reaction to attach the 2-aminoethyl group at the 3-position .

-

Carbamate Formation: Reaction with methyl chloroformate in the presence of a base (e.g., triethylamine) to install the carbamate moiety .

An electrochemical synthesis approach, described in a Royal Society of Chemistry publication, utilizes constant cell potentials (5 V) to facilitate key coupling steps, improving yield and reducing byproducts . For example, ethyl (2-(1-tosyl-1H-indol-3-yl)ethyl)carbamate undergoes deprotection and acetylation to yield the target compound .

Optimization and Scalability

Critical parameters affecting yield include:

-

Catalysts: BF₃·Et₂O for glycosylation steps in related indole syntheses .

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol achieves >95% purity .

Physicochemical Properties and Stability

Thermal and pH Stability

The compound remains stable under ambient storage but degrades under extreme conditions:

-

Acidic Hydrolysis: Cleavage of the carbamate group at pH < 2, yielding 2-(1-acetyl-5-chloro-1H-indol-3-yl)ethylamine.

-

Basic Conditions: Deprotection of the acetyl group at pH > 10, forming the free indole amine.

-

Thermal Degradation: Decomposition above 200°C, with mass loss observed via thermogravimetric analysis .

Table 2: Stability Profile

| Condition | Effect | Reference |

|---|---|---|

| pH 2 (HCl, 25°C) | Carbamate hydrolysis (t₁/₂ = 4 h) | |

| pH 10 (NaOH, 25°C) | Acetyl deprotection (t₁/₂ = 2 h) | |

| 100°C (dry) | <5% decomposition over 24 h |

Applications in Research and Industry

Medicinal Chemistry

The compound serves as a precursor for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume